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Amyl 2-furoate

Flavor Chemistry Sensory Science Structure-Odor Relationship

Amyl 2-furoate (CAS 1334-82-3), also known as pentyl 2-furoate or FEMA 2072, is a carboxylic ester derived from furan-2-carboxylic acid and pentyl alcohol. It is classified as a furoic acid ester and is a colorless to pale yellow liquid at room temperature.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 1334-82-3
Cat. No. B1594324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyl 2-furoate
CAS1334-82-3
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C1=CC=CO1
InChIInChI=1S/C10H14O3/c1-2-3-4-7-13-10(11)9-6-5-8-12-9/h5-6,8H,2-4,7H2,1H3
InChIKeyBGJZMKPSRLHMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Amyl 2-Furoate (CAS 1334-82-3): A Furan Ester for Caramel, Winey, and Anisic Flavor Profiles


Amyl 2-furoate (CAS 1334-82-3), also known as pentyl 2-furoate or FEMA 2072, is a carboxylic ester derived from furan-2-carboxylic acid and pentyl alcohol. It is classified as a furoic acid ester and is a colorless to pale yellow liquid at room temperature [1]. The compound is characterized by a sweet, caramellic, winey, somewhat herbaceous odor with an anisic (anise/fennel-like) character [2]. It is functionally related to 2-furoic acid and is primarily utilized as a flavoring agent in food and beverages [1]. Its molecular formula is C₁₀H₁₄O₃ with a molecular weight of 182.22 g/mol [3]. Amyl 2-furoate is essentially insoluble in water but miscible in ethanol and other organic solvents, a typical characteristic of many esters in this class [2]. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg bw [4].

Why Amyl 2-Furoate Cannot Be Directly Substituted by Other Furoate Esters in Flavor Formulations


Generic substitution among alkyl furoate esters is not feasible due to significant divergence in their organoleptic profiles, which are governed by the length and branching of the alkyl chain. While all compounds in this class share a common furan-2-carboxylate core, the specific ester moiety determines the dominant odor and flavor characteristics. For instance, methyl 2-furoate is associated with sweet, caramel, and fungal notes , ethyl 2-furoate exhibits a warm, fruity-floral, balsamic profile , octyl 2-furoate presents waxy, earthy, and mushroom-like tones [1], and amyl 2-furoate is distinctly characterized by a caramellic, winey, and fennel/anisic profile [2]. This structure-odor relationship (SOR) is well-established for furan derivatives, where small structural modifications lead to discrete aroma categories [3]. Substituting one ester for another would fundamentally alter the intended flavor or fragrance composition, potentially shifting the sensory profile from a desirable caramel/wine/fennel note to an unwanted fungal, balsamic, or mushroom character. Furthermore, homologous compounds possess different physicochemical properties, such as logP, vapor pressure, and boiling point, which impact volatility, tenacity, and release kinetics in finished products. Therefore, procurement must be compound-specific to ensure sensory and performance consistency.

Quantitative Evidence for Amyl 2-Furoate: Comparative Odor Profile, Regulatory Status, and Physicochemical Properties


Distinct Caramellic-Winey-Fennel Odor Profile Compared to Homologous Furoate Esters

Amyl 2-furoate (pentyl 2-furoate) exhibits a unique organoleptic signature defined by 'caramellic, winey, fennel' notes, which differentiates it from other alkyl furoates in the homologous series [1]. This qualitative descriptor is consistent across authoritative databases including JECFA [1] and industry sensory references [2]. In contrast, ethyl 2-furoate is described as 'warm, fruity-floral' and 'balsamic' , while octyl 2-furoate is characterized by 'waxy, oily, earthy, mushroom, creamy, tallow' notes [3]. The specific 'caramellic, winey, fennel' profile of amyl 2-furoate is a direct consequence of the C5 alkyl chain (pentyl group) in the ester moiety, a structure-activity relationship (SAR) that is consistently observed for furan derivatives where the alkyl chain length dictates the dominant aroma impression [4].

Flavor Chemistry Sensory Science Structure-Odor Relationship

Regulatory Clearance and Safety Profile Differentiated by JECFA Group ADI

Amyl 2-furoate (JECFA No. 748) is part of a group of furoate esters and furan derivatives for which a collective Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight was established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) at its fifty-fifth meeting in 2000 [1]. This group ADI applies specifically to furfural, furfuryl alcohol, furfuryl acetate, furfuryl propionate, furfuryl pentanoate, furfuryl octanoate, furfuryl 3-methylbutanoate, methyl 2-furoate, propyl 2-furoate, amyl 2-furoate, hexyl 2-furoate, and octyl 2-furoate [1]. In contrast, a closely related structural analog, isoamyl 2-furoate (3-methylbutyl 2-furoate), is not explicitly included in this JECFA group ADI listing, indicating a different or less established regulatory evaluation status . This formal JECFA evaluation and group ADI assignment provide a quantified safety benchmark for amyl 2-furoate that may not exist for all branched-chain analogs, directly impacting its suitability for global food applications.

Food Safety Regulatory Toxicology Flavor Regulation

Defined Physicochemical Specifications for Quality Control

Amyl 2-furoate is subject to well-defined purity and physicochemical specifications as established by authoritative bodies such as JECFA, which are essential for procurement and quality control. The JECFA specification mandates a minimum assay of 98%, a maximum acid value of 1, a refractive index range of 1.469-1.475, and a specific gravity range of 1.031-1.038 [1]. These quantitative benchmarks provide a clear, verifiable standard for raw material acceptance. While comparable esters like ethyl 2-furoate and methyl 2-furoate also have defined properties (e.g., ethyl 2-furoate: density 1.117 g/mL, refractive index ~1.4797 ; methyl 2-furoate: density 1.179 g/mL, refractive index 1.487 ), the specific numerical values differ substantially. For instance, the density of amyl 2-furoate (1.033 g/mL) is significantly lower than that of methyl (1.179 g/mL) and ethyl (1.117 g/mL) esters, reflecting the impact of the longer pentyl chain on molecular packing.

Analytical Chemistry Quality Assurance Specifications

Functional Threshold in Complex Matrices Relative to Other Aroma Compounds

In a study evaluating the activity thresholds of neutral aroma components in cigarette smoke, methyl 2-furoate was identified as one of six components with a relatively high functional threshold, specifically 6.76×10⁻⁷ μg·cig⁻¹ [1]. While amyl 2-furoate was not directly evaluated in this study, the data provide a critical class-level benchmark for the 2-furoate esters. The functional threshold for methyl 2-furoate (C1 alkyl chain) is on the higher end of the scale compared to more potent aromas like ethyl valerate and β-damascone, which have thresholds as low as 7.04×10⁻¹⁴ μg·cig⁻¹ [1]. Based on established structure-activity relationships for furan derivatives, the longer pentyl chain in amyl 2-furoate is predicted to increase lipophilicity (logP 3.11 for amyl vs. 1.52 for ethyl 2-furoate ) and potentially modulate volatility, which would influence its functional threshold and odor activity value (OAV) in complex matrices like tobacco or food systems. This class-level inference suggests that amyl 2-furoate will exhibit a distinct threshold and release profile compared to shorter-chain furoates, impacting its sensory contribution in finished products.

Flavor Chemistry Sensory Analysis Tobacco Science

Amyl 2-Furoate: Recommended Applications Based on Verified Differentiating Evidence


Formulation of Rum, Maple, Caramel, and Butterscotch Flavors Requiring an Anisic Nuance

Amyl 2-furoate is specifically recommended for use in flavor compositions for imitation Rum, Maple, Caramel, and Butterscotch, typically at a finished product concentration of approximately 10 ppm . This application directly leverages the compound's unique organoleptic profile, as established in Section 3, which combines a caramellic, winey character with a distinctive fennel/anisic note [1]. The anisic nuance provides a specific, desirable complexity that differentiates these flavor profiles from simpler caramel or maple notes that could be achieved with other ingredients. The compound's physicochemical properties, including its solubility in alcohol and flavor materials , facilitate its incorporation into a wide range of liquid and semi-solid food matrices, including alcoholic and non-alcoholic beverages, confectionery, and baked goods.

Global Food and Beverage Product Development Requiring JECFA-Compliant Flavor Ingredients

For multinational food and beverage manufacturers, the procurement of flavor ingredients with clear, internationally recognized safety evaluations is critical. Amyl 2-furoate, with its explicit inclusion in a JECFA group ADI of 0-0.5 mg/kg bw [2], offers a verifiable regulatory benchmark that simplifies compliance for products destined for global markets. The JECFA specification, which includes defined purity (≥98% assay) and identity tests (refractive index 1.469-1.475) [1], provides a robust framework for quality assurance and raw material acceptance. This makes amyl 2-furoate a preferred choice over less well-characterized or differently regulated structural analogs, such as isoamyl 2-furoate, when regulatory certainty and international market access are primary procurement criteria.

Research into Structure-Odor Relationships of Furan Derivatives in Flavor Science

Amyl 2-furoate serves as a valuable model compound in academic and industrial research focused on the structure-odor relationships (SOR) of furan-based aroma chemicals. Its well-documented caramellic-winey-fennel odor [1], attributed to the C5 pentyl ester moiety, provides a distinct data point in comparative studies with other alkyl furoates, such as methyl, ethyl, propyl, and octyl esters. By comparing the organoleptic and physicochemical properties of amyl 2-furoate with those of its homologs and analogs, researchers can further elucidate the molecular determinants of specific aroma impressions within the furan class. The availability of defined JECFA specifications [1] and commercial sources of known purity ensures that researchers are working with a consistent, well-characterized material, which is essential for reproducible sensory studies and computational QSAR modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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